molecular formula C14H19NO6S2 B12625417 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B12625417
M. Wt: 361.4 g/mol
InChI Key: OCHNRYWNUHASCF-UHFFFAOYSA-N
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Description

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a sulfonyl group attached to a tetrahydrothiophene ring, which is further substituted with a methoxyethyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with the Methoxyethyl Group: The final step involves the substitution of the benzamide core with the methoxyethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its ability to modulate specific biological targets.

    Biological Research: It is used in studies investigating its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
  • 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

Uniqueness

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H19NO6S2

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C14H19NO6S2/c1-21-8-7-15-14(16)11-2-4-12(5-3-11)23(19,20)13-6-9-22(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16)

InChI Key

OCHNRYWNUHASCF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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